molecular formula C8H14O3 B13241019 Methyl 1-(2-hydroxypropan-2-yl)cyclopropane-1-carboxylate

Methyl 1-(2-hydroxypropan-2-yl)cyclopropane-1-carboxylate

Cat. No.: B13241019
M. Wt: 158.19 g/mol
InChI Key: GDPWPKKGKVHTBF-UHFFFAOYSA-N
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Description

Methyl 1-(2-hydroxypropan-2-yl)cyclopropane-1-carboxylate is a cyclopropane derivative featuring a methyl ester group and a tertiary alcohol (2-hydroxypropan-2-yl) substituent. Cyclopropane rings are valued in medicinal and synthetic chemistry for their inherent ring strain and conformational rigidity, which can mimic transition states or stabilize bioactive conformations.

Properties

Molecular Formula

C8H14O3

Molecular Weight

158.19 g/mol

IUPAC Name

methyl 1-(2-hydroxypropan-2-yl)cyclopropane-1-carboxylate

InChI

InChI=1S/C8H14O3/c1-7(2,10)8(4-5-8)6(9)11-3/h10H,4-5H2,1-3H3

InChI Key

GDPWPKKGKVHTBF-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C1(CC1)C(=O)OC)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 1-(2-hydroxypropan-2-yl)cyclopropane-1-carboxylate typically involves the reaction of cyclopropanecarboxylic acid derivatives with appropriate alcohols under esterification conditions. One common method involves the use of cyclopropanecarboxylic acid and 2-hydroxypropan-2-yl alcohol in the presence of a dehydrating agent such as sulfuric acid or a catalyst like p-toluenesulfonic acid .

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes where the reactants are fed into a reactor under controlled temperature and pressure conditions. The use of catalysts and optimized reaction conditions ensures high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Methyl 1-(2-hydroxypropan-2-yl)cyclopropane-1-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 1-(2-hydroxypropan-2-yl)cyclopropane-1-carboxylate is an organic compound featuring a cyclopropane structure and a hydroxypropan-2-yl group, with the molecular formula C8H14O3C_8H_{14}O_3. It is a methyl ester derivative of cyclopropanecarboxylic acid, possessing a cyclopropane ring that gives it unique chemical properties, making it valuable in both medicinal and synthetic chemistry.

Structural Analogues

Several compounds share structural similarities with this compound.

Compound NameStructural FeaturesUnique Attributes
Methyl 1-(trifluoromethyl)cyclopropane-1-carboxylateContains a trifluoromethyl group instead of hydroxypropan-2-ylEnhanced lipophilicity due to fluorination
Cyclopropane, 1-methyl-2-(1-methylpentyl)-Similar cyclopropane ring structureDifferent substituents affecting reactivity
Methyl cyclopropanecarboxylateA simpler methyl ester of cyclopropanecarboxylic acidLacks the hydroxy substituent, leading to different reactivity
Methyl 2-(hydroxymethyl)cyclopropane-1-carboxylateHydroxymethyl group at a different positionDifferent chemical and biological properties due to the position of the hydroxymethyl group
Methyl 1-(hydroxymethyl)cyclopropane-1-carboxylateContains a hydroxymethyl groupUseful as a building block and pharmaceutical research intermediate

Mechanism of Action

The mechanism of action of Methyl 1-(2-hydroxypropan-2-yl)cyclopropane-1-carboxylate involves its interaction with specific molecular targets and pathways. The hydroxy group can participate in hydrogen bonding and other interactions with enzymes and receptors, influencing biological processes. The cyclopropane ring’s unique structural properties also contribute to its reactivity and interactions .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is compared below with structurally related cyclopropane carboxylates, emphasizing substituent effects on physicochemical properties, reactivity, and applications.

Table 1: Comparative Analysis of Methyl Cyclopropane-1-carboxylate Derivatives

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituent Physical Properties Applications/Notes Reference
Methyl 1-(2-hydroxypropan-2-yl)cyclopropane-1-carboxylate C₈H₁₂O₃ 156.18 2-hydroxypropan-2-yl (tertiary alcohol) Moderate solubility (hydroxyl group) Potential pharmaceutical intermediate; H-bond donor/acceptor Inferred
Methyl 1-(5-cyanopyridin-2-yl)cyclopropane-1-carboxylate C₁₁H₁₀N₂O₂ 202.21 5-cyano-pyridinyl (electron-withdrawing) High polarity Research chemical (e.g., kinase inhibitor scaffolds)
Methyl (1S,2R)-2-(2-hydroxyethyl)cyclopropane-1-carboxylate C₇H₁₂O₃ 144.17 2-hydroxyethyl (primary alcohol) Stereospecific; lower lipophilicity Chiral synthon in asymmetric synthesis
Methyl 1-(3-methoxyphenyl)cyclopropane-1-carboxylate C₁₂H₁₂O₃ 204.22 3-methoxyphenyl (aromatic ether) Enhanced solubility vs. alkyl substituents Model for studying electronic effects in catalysis
Methyl 1-(6-bromonaphthalen-2-yl)cyclopropane-1-carboxylate C₁₅H₁₃BrO₂ 305.17 6-bromonaphthyl (bulky, halogenated) High molecular weight; lipophilic Suzuki coupling precursor; halogen-directed reactivity
Methyl 1-(3-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)cyclopropane-1-carboxylate C₁₈H₂₅BO₄ 316.20 Boronate ester (cross-coupling handle) Air-sensitive; reactive in Suzuki-Miyaura Intermediate for C–C bond formation in drug discovery

Key Findings:

Substituent Effects on Solubility: The tertiary alcohol in the target compound improves water solubility compared to purely hydrophobic analogs (e.g., bromonaphthyl derivative). However, it is less polar than the cyano-substituted pyridinyl analog. Methoxyphenyl derivatives exhibit intermediate solubility due to aromatic ether groups.

Reactivity and Synthetic Utility :

  • Boronate esters (e.g., ) enable cross-coupling reactions, whereas bromonaphthyl groups () facilitate halogen-metal exchange.
  • Hydroxy groups (target compound, ) serve as sites for further functionalization (e.g., sulfonation, esterification).

Biological Relevance :

  • Cyclopropane rings in Montelukast intermediates () demonstrate their role in stabilizing bioactive conformations. The target compound’s tertiary alcohol may enhance metabolic stability compared to primary alcohols (e.g., ).

Stereochemical Considerations :

  • Chiral analogs like Methyl (1S,2R)-2-(2-hydroxyethyl)cyclopropane-1-carboxylate () highlight the importance of stereochemistry in drug design, influencing binding affinity and pharmacokinetics.

Biological Activity

Methyl 1-(2-hydroxypropan-2-yl)cyclopropane-1-carboxylate, also known by its CAS number 72349-94-1, is a compound with notable biological activity. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Properties

Chemical Formula: C11H20O3
Molecular Weight: 200.27 g/mol
IUPAC Name: this compound
CAS Number: 72349-94-1

The compound features a cyclopropane ring, which is significant in influencing its biological interactions. The presence of the hydroxyl group contributes to its solubility and reactivity, making it a candidate for various biological studies.

Antioxidant Properties

Research indicates that compounds similar to this compound exhibit strong antioxidant properties. For instance, studies have demonstrated that related compounds can scavenge free radicals effectively, thereby preventing oxidative stress-related cellular damage. The IC50 values for such activities are often reported in the nanomolar range, indicating high potency against free radicals like superoxide and hydroxyl radicals .

Cytoprotective Effects

The cytoprotective effects of this compound have been explored in various cellular models. Similar compounds have shown the ability to protect cells from xenobiotic-induced cytotoxicity by maintaining intracellular glutathione levels and inhibiting lipid peroxidation . This suggests that the compound may play a role in cellular defense mechanisms against oxidative stress.

The biological activity of this compound is likely mediated through several mechanisms:

  • Free Radical Scavenging: The compound can neutralize reactive oxygen species (ROS), thereby reducing oxidative damage.
  • Cellular Signaling Modulation: It may influence signaling pathways associated with cell survival and apoptosis, potentially leading to enhanced cell viability under stress conditions .
  • Metal Chelation: Some studies suggest that similar compounds can chelate metal ions, further decreasing oxidative stress by preventing metal-catalyzed free radical generation .

Table: Summary of Biological Activities

Activity TypeObserved EffectReference
AntioxidantScavenges superoxide and hydroxyl radicals
CytoprotectiveProtects against xenobiotic toxicity
Metal ChelationReduces oxidative stress

Case Study: Cytoprotection in Hepatocytes

In a controlled study involving primary hepatocytes, this compound demonstrated significant protective effects against oxidative stress induced by toxic agents. The compound maintained higher levels of glutathione and reduced markers of lipid peroxidation compared to untreated controls. This suggests potential therapeutic applications in liver protection during drug-induced liver injury .

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